7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride 7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride
Brand Name: Vulcanchem
CAS No.: 1803582-38-8
VCID: VC2893222
InChI: InChI=1S/C7H11F2N.ClH/c1-6-2-3-10-4-5(6)7(6,8)9;/h5,10H,2-4H2,1H3;1H
SMILES: CC12CCNCC1C2(F)F.Cl
Molecular Formula: C7H12ClF2N
Molecular Weight: 183.63 g/mol

7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride

CAS No.: 1803582-38-8

Cat. No.: VC2893222

Molecular Formula: C7H12ClF2N

Molecular Weight: 183.63 g/mol

* For research use only. Not for human or veterinary use.

7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride - 1803582-38-8

Specification

CAS No. 1803582-38-8
Molecular Formula C7H12ClF2N
Molecular Weight 183.63 g/mol
IUPAC Name 7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptane;hydrochloride
Standard InChI InChI=1S/C7H11F2N.ClH/c1-6-2-3-10-4-5(6)7(6,8)9;/h5,10H,2-4H2,1H3;1H
Standard InChI Key NFVDXSNBAWDLRI-UHFFFAOYSA-N
SMILES CC12CCNCC1C2(F)F.Cl
Canonical SMILES CC12CCNCC1C2(F)F.Cl

Introduction

Structural Analysis and Classification

7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride belongs to the azabicyclic compound class, specifically featuring a [4.1.0] bicyclic ring system with nitrogen at the 3-position. The structural nomenclature indicates a seven-membered ring fused with a three-membered ring, creating a strained bicyclic system. The compound features several key structural elements:

Core Structure and Functional Groups

The azabicyclo[4.1.0]heptane skeleton forms the foundation of this molecule, with distinctive substitution patterns that differentiate it from related compounds. The nitrogen atom at position 3 creates the "aza" designation, while the difluoro substitution at position 7 and methyl group at position 6 complete the characteristic substitution pattern. The hydrochloride salt form enhances water solubility compared to the free base.

Structurally, this compound bears close resemblance to 7,7-dichloro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride, with the key difference being the replacement of chlorine atoms with fluorine atoms at position 7 . It also shares similarities with 7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane hydrochloride, though the latter features the methyl group at position 1 rather than position 6 .

Structural Significance of Substituents

The difluoro substitution at position 7 likely confers enhanced metabolic stability compared to the dichloro analog, as C-F bonds are generally more resistant to metabolic degradation than C-Cl bonds. The 6-methyl group creates an important stereogenic center that influences the compound's three-dimensional structure and potentially its biological activity. The positioning of substituents around the azabicyclic framework creates specific conformational constraints that distinguish this compound from other positional isomers.

Physical and Chemical Properties

Based on analysis of related compounds, the following physical and chemical properties can be reasonably predicted for 7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride:

Fundamental Properties

Table 1: Predicted Fundamental Properties of 7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride

PropertyValueBasis for Prediction
Molecular FormulaC₇H₁₂ClF₂NBased on analog structures
Molecular Weight~183.63 g/molCalculated from molecular formula
Physical AppearanceWhite to off-white crystalline powderTypical for similar hydrochloride salts
Storage Temperature+4°C (recommended)Based on similar compounds
Water SolubilityLikely solubleCommon for hydrochloride salts
StabilityPotentially hygroscopicCommon characteristic of amine hydrochlorides

The molecular structure features a bicyclic framework with a tertiary amine group (as the hydrochloride salt), two fluorine atoms, and a methyl group as key functional elements. The molecular weight is predicted to be approximately 183.63 g/mol, similar to its structural analogs .

Comparative Analysis with Related Compounds

Table 2: Comparison of Properties Between Related Azabicyclic Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Differences
7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane HClC₇H₁₂ClF₂N~183.63 g/molTarget compound
7,7-Dichloro-6-methyl-3-azabicyclo[4.1.0]heptane HClC₇H₁₂Cl₃N~216.53 g/molChlorine instead of fluorine at position 7
7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane HClC₇H₁₂ClF₂N183.63 g/molMethyl at position 1 instead of position 6
7-methyl-aza-bicyclo[4.1.0]heptaneC₇H₁₃N~111.19 g/molLacks halogens at position 7 and HCl salt

The physical and chemical properties of 7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride are expected to closely resemble those of its structural isomer, 7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane hydrochloride, with potential differences in reactivity and three-dimensional conformation due to the different positioning of the methyl group.

IntermediateRole in SynthesisReaction Conditions
Substituted cyclohexene oxideStarting material-
Methylaminocyclohexanol derivativeKey intermediateRoom temperature, 14-16 hours
Halogenated intermediatePrecursor to final product-10 to 0°C with appropriate fluorinating agents

Modified Synthetic Approach Based on Patent Information

A modified version of the synthetic method described in the Chinese patent for 7-methyl-aza-bicyclo[4.1.0]heptane could potentially be adapted for the synthesis of the difluoro analog:

  • Step 1: Reaction of an appropriately substituted cyclohexene oxide with methylamine solution (35-40%) at 20-30°C for 14-16 hours to form the methylaminocyclohexanol intermediate .

  • Step 2: Instead of using phosphorus tribromide/triethylamine as described in the patent, a suitable fluorinating agent such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor could be employed to introduce the difluoro functionality during the ring-closure step.

  • Step 3: Formation of the hydrochloride salt using hydrogen chloride in an appropriate solvent.

This synthetic approach offers several advantages over previously reported methods, including milder reaction conditions, potential for higher yields, and avoidance of high-pressure reactions .

Optimization Considerations

The synthesis would likely require careful optimization of reaction conditions, particularly for the fluorination step, which can be challenging due to the reactivity of fluorinating agents. Temperature control and reaction time would be critical parameters to monitor for achieving high yields and minimizing side products.

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